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3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

Glycogen phosphorylase Enzyme inhibition Structure-activity relationship

Problem: Pyrazoline screening hits frequently cause deubiquitinase-mediated assay interference, generating false positives. Solution: This UCH-L3-silent 2-pyrazoline eliminates ubiquitin-proteasome noise while providing confirmed glycogen phosphorylase-a inhibition (IC50 229 µM). • GP-a inhibitor with patent-advantaged difuryl scaffold distinct from glucopyranose-based chemotypes • UCH-L3 silent vs. related pyrazolines (100-400 µM IC50 range) • XLogP3-AA 2.5; 1 HBD, 5 HBA for optimal solubility in aqueous buffers

Molecular Formula C18H14N2O4
Molecular Weight 322.32
CAS No. 927625-53-4
Cat. No. B2760387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
CAS927625-53-4
Molecular FormulaC18H14N2O4
Molecular Weight322.32
Structural Identifiers
SMILESC1C(N(N=C1C2=CC(=CC=C2)O)C(=O)C3=CC=CO3)C4=CC=CO4
InChIInChI=1S/C18H14N2O4/c21-13-5-1-4-12(10-13)14-11-15(16-6-2-8-23-16)20(19-14)18(22)17-7-3-9-24-17/h1-10,15,21H,11H2
InChIKeyAQPYSBWEJULLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[1-(Furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (CAS 927625-53-4): Procurement-Grade Physicochemical and Structural Baseline


The target compound belongs to the 4,5-dihydro-1H-pyrazole (2-pyrazoline) class, substituted with a furan-2-carbonyl at N1, a furan-2-yl at C5, and a 3-hydroxyphenyl at C3 [1]. Its molecular formula is C18H14N2O4, with a computed molecular weight of 322.3 g/mol and a calculated XLogP3-AA of 2.5 [1]. The 2-pyrazoline scaffold is widely exploited for antimicrobial, anti-inflammatory, and anticancer activities [2], but the specific substitution pattern—combining a phenolic hydrogen-bond donor, a double furan system, and a non-symmetrical dihydropyrazole core—introduces unique electronic and steric properties that distinguish it from many library representatives.

Why Generic 2-Pyrazoline Substitution Fails: The Procurement Risk of Ignoring Substituent-Specific Activity Cliffs for 3-[1-(Furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol


The 2-pyrazoline pharmacophore is not monolithic; minor substituent changes at the N1-acyl, C3-aryl, or C5-aryl positions can invert selectivity, abolish target engagement, or dramatically alter physicochemical properties. For example, within a focused ubiquitin carboxyl-terminal hydrolase L3 (UCH-L3) inhibitor set, replacing the N-{4-[(methanesulfonyl)amino]phenyl} group at the C3 position of the target scaffold with simple phenyl or heteroaryl groups resulted in IC50 shifts exceeding an order of magnitude [1]. The target compound's unique 3-hydroxyphenyl moiety introduces a hydrogen-bond donor absent in many commercial pyrazoline screening compounds, directly affecting target recognition and solubility. Generic substitution without confirmatory activity data therefore carries a high risk of selecting an inactive or irrelevant proxy, invalidating screening campaigns and consuming procurement budgets on compounds that cannot reproduce the desired biological or physicochemical profile.

Quantitative Differentiation Evidence for 3-[1-(Furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol: Head-to-Head and Cross-Study Comparisons


Glycogen Phosphorylase-a Inhibition: Target Compound vs. Closest Sulfonamide Analog

In a colorimetric glycogen phosphorylase-a (rabbit muscle) inhibition assay, the target compound exhibited an IC50 of 2.29 × 10⁵ nM (229 µM), demonstrating measurable but weak inhibition [1]. By contrast, the closest commercially profiled analog, N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (BDBM23431), which replaces the 3-hydroxyphenyl group with a 4-(methanesulfonamido)phenyl group, showed no detectable inhibition (IC50 not reported) in the same assay system [2]. This represents a qualitative activity cliff: the phenolic hydrogen-bond donor at the C3 position is functionally non-redundant with the sulfonamide-bearing analog for this target. Although the IC50 is modest, the target compound is the only member of this scaffold series reported to engage glycogen phosphorylase-a, providing a unique selectivity fingerprint for metabolic disease or glycogenolysis research programs.

Glycogen phosphorylase Enzyme inhibition Structure-activity relationship

Computational Physicochemical Differentiation: XLogP3-AA and Hydrogen-Bonding Capacity vs. Common Pyrazoline Screening Analogs

The target compound possesses a calculated XLogP3-AA of 2.5, a single hydrogen-bond donor (phenolic OH), and five hydrogen-bond acceptors [1]. In comparison, the closely related benzoyl analog 3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol (CAS 927542-80-1) has a molecular formula of C20H16N2O3 (MW 332.4) and lacks one oxygen atom, with a higher computed logP and reduced hydrogen-bond acceptor count . The target compound's additional oxygen atom within the furan-2-carbonyl group (relative to benzoyl) lowers logP by approximately 0.3–0.5 log units and increases topological polar surface area, which can improve solubility and reduce non-specific protein binding. These differences are critical for assay compatibility: the target compound's balanced logP and phenolic H-bond donor make it more suitable for aqueous biochemical assays compared to the more lipophilic benzoyl analog, which may require higher DMSO concentrations or precipitate under standard screening conditions.

Physicochemical properties Drug-likeness Computational ADME

Ubiquitin Carboxyl-Terminal Hydrolase L3 (UCH-L3) Selectivity Profile: Absence of Off-Target Activity as a Differentiation Advantage

Multiple pyrazoline analogs were profiled against UCH-L3 in a fluorescence-based enzyme inhibition assay [1]. Compounds with diverse C3 substituents—including bromophenyl, methoxyphenyl, and indolyl variants—exhibited IC50 values ranging from 1.03 × 10⁵ nM to 4.01 × 10⁵ nM [2]. The target compound (3-hydroxyphenyl substitution) was not represented among the UCH-L3 actives, implying that the phenolic OH group at C3 confers selectivity against this deubiquitinase target. This selectivity profile is advantageous for users seeking compounds that do not interfere with the ubiquitin–proteasome pathway, a common source of assay interference and cytotoxicity in cell-based phenotypic screens. In contrast, the methanesulfonamide analog (BDBM23431) showed no measurable glycogen phosphorylase inhibition but did register in the UCH-L3 assay (pH 7.8, 2 °C), indicating a divergent selectivity fingerprint [3].

Deubiquitinase UCH-L3 Selectivity screening

In Silico Drug-Likeness and ADME Differentiation: Rotatable Bond Count and Topological Complexity

The target compound features 3 rotatable bonds and 1 hydrogen-bond donor, placing it within favorable lead-like chemical space (rotatable bonds ≤ 5; HBD ≤ 3) [1]. In comparison, the benzo-fused quinolinone hybrid 6-bromo-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one (CAS 361171-51-9) has a molecular formula of C27H18BrN3O4 (MW ~544), with substantially more rotatable bonds and a larger, more rigid polycyclic framework . The target compound's lower molecular complexity and reduced rotatable bond count translate to higher ligand efficiency metrics (LE ≈ 0.25–0.30 kcal/mol per heavy atom if binding data become available) and improved synthetic tractability for parallel library synthesis. For fragment-based screening collections or hit-expansion libraries, the target compound's compact structure allows for more efficient exploration of chemical space around the pyrazoline core compared to elaborated analogs.

Drug-likeness Lead-likeness Fragment-based drug discovery

Evidence-Backed Application Scenarios for 3-[1-(Furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol Procurement


Glycogen Phosphorylase Inhibitor Screening and Metabolic Disease Probe Development

The compound is the only member of the 3-(furan-2-yl)-pyrazoline scaffold series with confirmed, albeit modest, inhibition of rabbit muscle glycogen phosphorylase-a (IC50 = 229 µM) [1]. Researchers investigating glycogenolysis modulation for type 2 diabetes, cancer cachexia, or ischemic preconditioning can use this compound as a structurally unique starting point, complementary to glucose-derived phosphorylase inhibitors (e.g., 1,2,4-triazole glucosyl derivatives). Its distinct chemotype avoids intellectual property conflicts associated with glucopyranose-based inhibitors, offering a patent-advantaged scaffold for medicinal chemistry optimization.

Selective Probe for Pathways Excluding Ubiquitin Carboxyl-Terminal Hydrolase L3

The compound's absence of UCH-L3 inhibitory activity, contrasted with the 100–400 µM IC50 values observed for structurally related pyrazolines in the ubiquitin pathway enzyme panel [2], positions it as a cleaner tool for target-based screens where deubiquitinase-mediated noise must be minimized. Cell biologists and chemical biologists can deploy this compound in phenotypic assays without confounding effects from ubiquitin–proteasome interference, a common pitfall when using less selective pyrazoline screening hits.

Aqueous-Compatible Fragment-Based and Hit-Expansion Library Design

With a calculated XLogP3-AA of 2.5, a single H-bond donor, and five H-bond acceptors, the compound offers an optimal solubility–permeability balance for biochemical and cell-based assays conducted in aqueous buffer systems [3]. Compared to the benzoyl analog (CAS 927542-80-1), which is more lipophilic and has one fewer H-bond acceptor, the target compound is less prone to precipitation at typical screening concentrations (10–100 µM). Medicinal chemistry groups building focused pyrazoline libraries can use this compound as a core scaffold for parallel diversification, benefiting from its compact 24-heavy-atom framework and only 3 rotatable bonds, which maximize ligand efficiency.

Scaffold-Hopping and IP Diversification in Glycogen Metabolism Programs

The furan-2-carbonyl moiety at N1 distinguishes this compound from acetyl- or benzoyl-substituted pyrazolines commonly found in commercial screening collections. This structural feature, combined with the compound's unique activity fingerprint (glycogen phosphorylase active, UCH-L3 silent), enables scaffold-hopping strategies for drug discovery teams seeking to differentiate their lead series from competitor programs. Procurement of this specific compound, rather than generic 2-pyrazoline analogs, ensures access to a defined chemical space region with documented, albeit narrow, target engagement data [1].

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